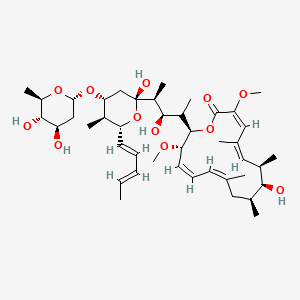
PC 766B
Overview
Description
PC-766B is a macrolide antibiotic produced by the bacterium Nocardia brasiliensis. It is known for its activity against Gram-positive bacteria, some fungi, and yeasts, but it is inactive against Gram-negative bacteria. Additionally, PC-766B exhibits antitumor activity against murine tumor cells .
Mechanism of Action
Target of Action
PC-766B, a macrolide antibiotic, primarily targets Gram-positive bacteria , some fungi , and yeasts . It is, however, inactive against Gram-negative bacteria . In addition to its antimicrobial activity, PC-766B also shows activity against murine tumor cells . It has a weak inhibitory activity against Na/K-ATPase .
Mode of Action
They bind to the bacterial ribosome, blocking the exit of the growing peptide chain, which leads to premature termination of protein synthesis .
Biochemical Pathways
PC-766B is known to affect the protein synthesis pathway in bacteria, leading to their death . In addition, it has been reported that PC-766B can increase the concentration of low-density lipoprotein-receptor (LDL-r) mRNA in human hepatoma HepG2 cells . This suggests that PC-766B may also affect lipid metabolism pathways.
Pharmacokinetics
It is known that pc-766b is soluble in ethanol, methanol, dmf, or dmso , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of PC-766B’s action is the inhibition of protein synthesis in susceptible bacteria, leading to their death . Additionally, it has shown antitumor activity against murine tumor cells both in vitro and in vivo .
Action Environment
The stability of PC-766B is significantly improved by DL-alpha-Tocopherol , an antioxidant agent, which prevents the decomposition of PC-766B during storage . This suggests that the action, efficacy, and stability of PC-766B could be influenced by environmental factors such as the presence of antioxidants.
Biochemical Analysis
Biochemical Properties
PC-766B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. PC-766B is active against Gram-positive bacteria, and some fungi and yeasts, but is inactive against Gram-negative bacteria . It also shows antitumor activity against murine tumor cells in vitro and in vivo, and a weak inhibitory activity against Na+, K±ATPase .
Cellular Effects
PC-766B has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it exhibits potent cytotoxicity against murine tumor cell lines in vitro .
Molecular Mechanism
The mechanism of action of PC-766B is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of PC-766B vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
PC-766B is involved in various metabolic pathways, interacting with enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
PC-766B is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of PC-766B and any effects on its activity or function are crucial. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
PC-766B is isolated from the cells of Nocardia brasiliensis SC-4710. The isolation process involves acetone extraction, followed by purification using gel filtration, silica gel chromatography, high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC) . The strain SC-4710 is cultured in a glucose-yeast extract medium at 27°C for 3 days, after which the cells are harvested and processed to extract the antibiotic .
Chemical Reactions Analysis
PC-766B undergoes various chemical reactions, including hydrolysis and oxidation. For instance, alkaline hydrolysis of PC-766B in methanol with sodium hydroxide results in the formation of an aglycone . The compound also exhibits weak inhibitory activity against sodium-potassium adenosine triphosphatase (Na+, K±ATPase) .
Scientific Research Applications
PC-766B has several scientific research applications:
Chemistry: It is used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: PC-766B is employed in research on bacterial resistance and the mechanisms of action of antibiotics.
Medicine: The compound’s antitumor activity makes it a candidate for cancer research, particularly in studies involving murine tumor cells
Comparison with Similar Compounds
PC-766B belongs to the hygrolidin family of antibiotics, which includes other macrolides such as bafilomycin and concanamycin . Compared to these compounds, PC-766B has a unique 16-membered macrocyclic lactone ring, a 6-membered hemiketal ring, and a 2-deoxy-D-rhamnose moiety . This structural uniqueness contributes to its specific biological activities and stability.
Properties
IUPAC Name |
(3E,5Z,7R,8S,9S,11Z,13Z,15S,16R)-16-[(3R,4S)-4-[(2R,4R,5S,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H68O12/c1-12-13-14-17-33-28(6)36(53-37-22-32(44)40(47)31(9)52-37)23-43(49,55-33)30(8)39(46)29(7)41-34(50-10)18-15-16-24(2)19-26(4)38(45)27(5)20-25(3)21-35(51-11)42(48)54-41/h12-18,20-21,26-34,36-41,44-47,49H,19,22-23H2,1-11H3/b13-12+,17-14+,18-15-,24-16-,25-20-,35-21+/t26-,27+,28+,29?,30-,31+,32+,33+,34-,36+,37+,38-,39+,40+,41+,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRLJEHLCUILHG-KIRYWGJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/[C@@H]1[C@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H](C(C)[C@@H]2[C@H](/C=C\C=C(/C[C@@H]([C@@H]([C@@H](/C=C(\C=C(/C(=O)O2)\OC)/C)C)O)C)\C)OC)O)O)O[C@@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H68O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108375-77-5 | |
| Record name | PC 766B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108375775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


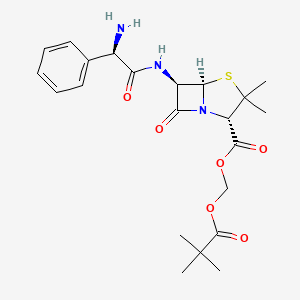
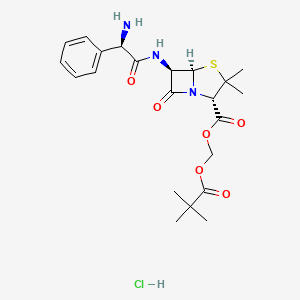


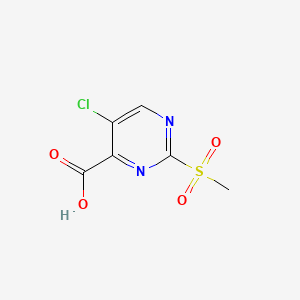

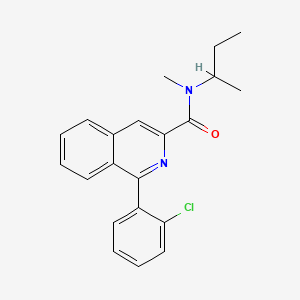
![methyl (2S)-2-[[2-(2-nitroimidazol-1-yl)acetyl]amino]-3-phenylpropanoate](/img/structure/B1678502.png)
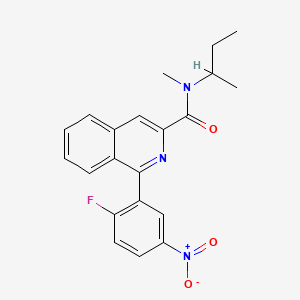

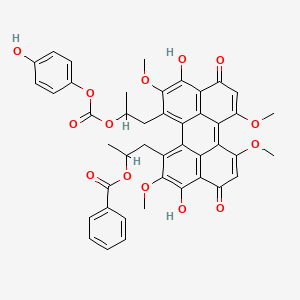
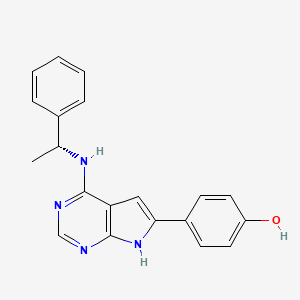
![2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1678510.png)

